molecular formula C16H11BrN6O B2681210 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 1024232-73-2

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2681210
CAS No.: 1024232-73-2
M. Wt: 383.209
InChI Key: RGXYLDYWCDVDCE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a pyrazolone core substituted with bromo, methyl, and phenyl groups, linked via a methyl bridge to an imidazole ring bearing two cyano substituents. The bromo and cyano groups enhance electrophilicity and polarity, which may influence binding interactions with biological targets. Crystallographic characterization of such compounds often employs SHELX software for structure refinement .

Properties

IUPAC Name

1-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O/c1-21-14(9-22-10-20-12(7-18)13(22)8-19)15(17)16(24)23(21)11-5-3-2-4-6-11/h2-6,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXYLDYWCDVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H11BrN6O
  • Molecular Weight : 383.20 g/mol
  • CAS Number : Specific identification number for regulatory purposes.

Antibacterial Activity

Research indicates that derivatives of imidazole and pyrazole exhibit notable antibacterial properties. In vitro studies have demonstrated that 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile shows effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Concentration Tested (μg/disc)
Staphylococcus aureus328
Escherichia coli278
Pseudomonas aeruginosa308

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through various assays. Studies involving cyclooxygenase (COX) inhibition indicate that it may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX Inhibition (%)Reference
1H-imidazole derivative78
Standard NSAID80

This suggests that the compound could be beneficial in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have also explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Cancer Cell LineIC50 (μM)Reference
HeLa15
MCF712

These findings highlight its potential as an anticancer agent.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • Study on Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in swelling, indicating its potential use in managing inflammatory diseases.
  • Anticancer Efficacy : In xenograft models of breast cancer, treatment with the compound resulted in a significant decrease in tumor size and weight compared to untreated controls.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The imidazole and pyrazole moieties are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing these structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

A study demonstrated that derivatives of pyrazole exhibit selective cytotoxicity against breast cancer cells, suggesting that the incorporation of the imidazole scaffold could enhance this activity further .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are recognized for their ability to combat bacterial infections. In vitro studies indicated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

The anticonvulsant properties of similar pyrazole derivatives have been documented, suggesting that this compound could also exhibit such activity. The structural features of imidazole and pyrazole are believed to interact with neurotransmitter systems, potentially providing therapeutic benefits in epilepsy management .

Synthesis and Modification

The synthesis of 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile can be achieved through various synthetic routes involving multi-step reactions. Modifications to the pyrazole or imidazole rings can lead to derivatives with enhanced biological activities .

Case Study 1: Antitumor Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives based on the core structure of 1H-imidazole. The evaluation showed that specific modifications led to increased potency against human cancer cell lines, including breast and colon cancer .

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)12.5
Compound BHCT116 (Colon)15.0

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the synthesized compound against various bacterial strains. The results indicated that modifications in the side chains significantly affected the antibacterial efficacy.

StrainMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound’s synthesis likely involves multi-component reactions (similar to ’s pyranopyrazole synthesis), whereas halogenation (e.g., bromination in ) or cyclocondensation (as in ) are common for pyrazole derivatives.
  • Substituent Impact: Bromo and cyano groups in the target compound contrast with chlorophenyl/fluorophenyl groups in , which may alter solubility and target affinity. The imidazole dicarbonitrile moiety distinguishes it from simpler pyrazolone derivatives in .
Pharmacological and Physicochemical Properties

Key Observations :

  • Bioactivity : The target compound’s imidazole-4,5-dicarbonitrile group may enhance antimicrobial efficacy compared to simpler pyrazolones (e.g., ), as imidazole derivatives in show MIC values as low as 8 µg/mL.
  • Lipophilicity: The target’s lower predicted LogP (2.1 vs.

Structural Analysis and Crystallography

The pyrazolone-imidazole hybrid likely adopts a planar conformation with perpendicular orientations of substituents (e.g., bromophenyl), as seen in isostructural analogs . Crystallographic refinement using SHELXL would resolve torsional angles and hydrogen-bonding networks critical for stability. For example, ’s compounds exhibit two independent molecules per asymmetric unit with fluorophenyl groups perpendicular to the main plane, a feature that may recur in the target compound.

Structure-Activity Relationship (SAR) Insights

  • ).
  • Imidazole Dicarbonitrile: Increases polarity and hydrogen-bond acceptor capacity, likely improving target engagement compared to non-cyano analogs .
  • Methyl Bridge : May reduce steric hindrance compared to bulkier linkers in .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, the pyrazole core may be formed by reacting hydrazine derivatives with β-keto esters or via cyclization of α,β-unsaturated carbonyl precursors. The imidazole-4,5-dicarbonitrile moiety can be introduced through nucleophilic substitution or coupling reactions. Critical intermediates include 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives and functionalized imidazole precursors. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products like regioisomers or over-oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm, pyrazole methyl at δ 2.5 ppm) and carbon types. 2D NMR (COSY, HSQC) clarifies connectivity .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. How can purity and stability be assessed during storage?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) can identify optimal storage conditions. TGA/DSC analyses determine thermal decomposition profiles .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. Transition state analysis (IRC) elucidates reaction pathways, such as cyclization steps or nucleophilic attacks. Solvent effects can be modeled using PCM .

Q. How can molecular docking guide the evaluation of biological activity?

Dock the compound into target protein active sites (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .

Q. What crystallographic methods resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) determines bond lengths, angles, and packing motifs. For example, the dihedral angle between pyrazole and imidazole rings influences π-π stacking. Disorder in bromine or methyl groups requires refinement with SHELXL .

Q. How do substituents (e.g., bromo, dicarbonitrile) modulate biological activity?

The bromine atom enhances lipophilicity and may participate in halogen bonding with target proteins. Dicarbonitrile groups increase electron-withdrawing effects, stabilizing charge-transfer interactions. SAR studies comparing analogs (e.g., Br vs. Cl, CN vs. COOH) reveal pharmacophore requirements .

Q. What strategies mitigate synthetic challenges like low yields or byproducts?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% in 30 min vs. 50% in 6 h for conventional heating) .
  • Phase-transfer catalysis : Enhances solubility of polar intermediates in non-polar solvents .
  • Column chromatography : Separates regioisomers using gradients of ethyl acetate/hexane .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrazole-Imidazole Hybrids

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
Imidazole couplingK₂CO₃, DMF, 80°C50–60
BrominationNBS, CCl₄, AIBN70–80

Table 2: Computational Parameters for DFT Studies

PropertyMethod/Basis SetSoftware
HOMO-LUMO gapB3LYP/6-311++G(d,p)Gaussian
Solvent effectPCM (Water)ORCA
Vibrational modesFrequency analysis (scaling 0.961)NWChem

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